Technical Guide: 2-Bromo-5-fluoro-3-nitrobenzyl Alcohol
Technical Guide: 2-Bromo-5-fluoro-3-nitrobenzyl Alcohol
This technical guide details the chemical profile, synthesis, and application of 2-Bromo-5-fluoro-3-nitrobenzyl alcohol (CAS 1805109-31-2), a critical intermediate in the synthesis of hypoxia-inducible factor 2α (HIF-2α) inhibitors and other fluorinated heterocycles.[1]
Strategic Intermediate for HIF-2α Inhibitor Development[1]
Executive Summary & Identification
2-Bromo-5-fluoro-3-nitrobenzyl alcohol is a highly functionalized arene building block characterized by a dense substitution pattern that allows for orthogonal chemical functionalization.[1] Its core value lies in the "triad of reactivity": the nitro group (reducible to amine), the bromine atom (amenable to Suzuki/Buchwald couplings), and the benzyl alcohol (convertible to halides, aldehydes, or ethers).[1]
This compound is a structural analog to key intermediates used in the synthesis of Belzutifan (MK-6482) and related HIF-2α antagonists, where the benzyl ether linkage is critical for protein binding.
Chemical Identity Table
| Property | Specification |
| Chemical Name | (2-Bromo-5-fluoro-3-nitrophenyl)methanol |
| CAS Number | 1805109-31-2 |
| PubChem CID | Not directly indexed; Derivative of Acid CID 18548583 |
| Molecular Formula | C₇H₅BrFNO₃ |
| Molecular Weight | 250.02 g/mol |
| SMILES | OCC1=CC(F)=CC(=O)=C1Br |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DMSO, MeOH, DCM; Insoluble in water |
Synthetic Pathway & Protocol
The most robust synthesis of 2-bromo-5-fluoro-3-nitrobenzyl alcohol is the chemoselective reduction of its carboxylic acid precursor, 2-bromo-5-fluoro-3-nitrobenzoic acid (PubChem CID 18548583).[1] Direct nitration of 2-bromo-5-fluorobenzyl alcohol is discouraged due to poor regioselectivity between the 3- and 4-positions.[1]
Reaction Logic[1][5][6]
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Precursor Selection: The carboxylic acid moiety is reduced to the alcohol.
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Chemoselectivity: The reducing agent must spare the nitro group (avoiding reduction to aniline) and the aryl bromide (avoiding hydrodebromination).
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Reagent Choice: Borane-tetrahydrofuran (BH₃·THF) complex is superior to Lithium Aluminum Hydride (LiAlH₄) for this transformation, as LiAlH₄ often reduces nitro groups or causes azo-coupling side reactions.[1]
Detailed Protocol: Chemoselective Reduction
Note: All steps must be performed under an inert atmosphere (Nitrogen or Argon).
Reagents:
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2-Bromo-5-fluoro-3-nitrobenzoic acid (1.0 eq)[1]
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Borane-THF complex (1.0 M solution, 2.5 eq)[1]
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Anhydrous Tetrahydrofuran (THF)[2]
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Methanol (for quenching)
Step-by-Step Methodology:
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Dissolution: Charge a flame-dried 3-neck round-bottom flask with 2-bromo-5-fluoro-3-nitrobenzoic acid (10 g, 37.9 mmol). Add anhydrous THF (100 mL) and cool the solution to 0°C using an ice/water bath.
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Addition: Add the BH₃·THF solution (95 mL, 95 mmol) dropwise via a pressure-equalizing addition funnel over 30 minutes. Caution: Gas evolution (H₂) will occur.
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Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12–16 hours. Monitor reaction progress via TLC (50% EtOAc/Hexanes) or LC-MS. The acid peak should disappear, replaced by the alcohol peak.
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Quenching (Critical): Cool the mixture back to 0°C. Carefully add Methanol (20 mL) dropwise to quench excess borane. Stir for 30 minutes until gas evolution ceases.
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Workup: Concentrate the solvent under reduced pressure. Redissolve the residue in Ethyl Acetate (150 mL) and wash sequentially with 1M HCl (50 mL), saturated NaHCO₃ (50 mL), and brine (50 mL).
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Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude solid via flash column chromatography (SiO₂, Gradient 0–40% EtOAc in Hexanes) to yield the title compound.
Synthesis Workflow Diagram
Figure 1: Chemoselective reduction pathway preserving nitro and bromo functionalities.[1]
Functional Derivatization & Applications
This alcohol is a "linchpin" intermediate. The hydroxyl group serves as a handle to attach the fluorinated aromatic ring to larger pharmacophores, particularly in the synthesis of HIF-2α inhibitors where it mimics the phenol/ether linkages found in Belzutifan.[1]
Key Reaction Pathways[1]
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Mitsunobu Coupling: Reaction with phenols (e.g., hydroxy-indanones) to form ether linkages.
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Appel Reaction: Conversion to benzyl bromide (using CBr₄/PPh₃) for subsequent alkylation reactions.
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SNAr Displacement: The fluorine at the 5-position is activated by the ortho-nitro group, allowing for nucleophilic aromatic substitution with amines or thiols under mild conditions.
Application Logic: HIF-2α Inhibitor Scaffold Construction
Figure 2: Divergent synthesis pathways utilizing the orthogonal reactivity of the core molecule.[1]
Safety & Handling (SDS Highlights)
Given the nitro and benzylic alcohol functionalities, strict safety protocols are required.[1]
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Hazards:
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H315/H319: Causes skin and serious eye irritation.
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H335: May cause respiratory irritation.
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Energetic Warning: Nitro compounds can be potentially explosive if subjected to high heat or shock, although this specific alcohol is generally stable.[1]
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Storage: Store at 2–8°C under inert gas. Light sensitive (protect from direct light to prevent benzylic oxidation or bromide degradation).
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Disposal: Halogenated organic waste streams.
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18548583, 2-bromo-5-fluoro-3-nitrobenzoic acid. Retrieved from [Link]
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Wallace, E. M., et al. (2016). Structure-Based Design and Discovery of PT2385, a Clinical Candidate Antagonist of Hypoxia-Inducible Factor-2α (HIF-2α).[1] Journal of Medicinal Chemistry. (Context: Describes the ether linkage synthesis using similar benzyl alcohols). Retrieved from [Link]
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Xu, Z., et al. (2019). Process Development for the Synthesis of Belzutifan (MK-6482).[1] Organic Process Research & Development. (Context: Scale-up of fluorinated nitro-benzyl intermediates). Retrieved from [Link]
